

Crystal Structure Analysis of (1-Hydroxyethyl)phosphonic Acid Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: (1-Hydroxyethyl)phosphonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **(1-Hydroxyethyl)phosphonic acid** monohydrate, also known as etidronic acid monohydrate. The information presented herein is derived from the seminal work of V. A. Uchtman and R. A. Gloss, who first elucidated the structure by single-crystal X-ray diffraction. This document is intended to be a core resource for researchers in crystallography, medicinal chemistry, and drug formulation, providing detailed structural data and experimental methodologies.

Introduction

(1-Hydroxyethyl)phosphonic acid is a first-generation bisphosphonate, a class of drugs used to treat osteoporosis and other bone metabolism disorders. Its efficacy is intrinsically linked to its molecular structure and its ability to chelate divalent metal ions, particularly calcium. The monohydrate form is of significant interest as it represents the crystalline state of the active pharmaceutical ingredient under specific hydration conditions. Understanding the precise three-dimensional arrangement of the atoms, the intramolecular geometry, and the intermolecular interactions within the crystal lattice is paramount for drug design, formulation development, and for elucidating its mechanism of action at the molecular level.

The definitive crystal structure was reported by V. A. Uchtman and R. A. Gloss in The Journal of Physical Chemistry in 1972.^{[1][2]} This guide summarizes their findings, presenting the data in a

clear and accessible format, as per modern standards, and includes visualizations to aid in the conceptualization of the structural features.

Crystallographic Data

The crystal structure of **(1-Hydroxyethyl)phosphonic acid** monohydrate was determined to be in the monoclinic space group $P2_1/c$.^{[1][2]} A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **(1-Hydroxyethyl)phosphonic Acid** Monohydrate

Parameter	Value
Empirical Formula	$C_2H_{10}O_8P_2$
Formula Weight	224.04 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/c$
a	7.778(3) Å
b	14.116(5) Å
c	7.498(3) Å
β	108.08(3)°
Volume	782.1 Å ³
Z	4
Density (calculated)	1.90 g/cm ³
Radiation	MoK α (λ = 0.7107 Å)
Temperature	24 °C
R-factor	0.035

Data sourced from Uchtman & Gloss (1972).^{[1][2]}

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of **(1-Hydroxyethyl)phosphonic acid** and one molecule of water. The phosphonic acid molecule exists as a zwitterion, with one of the phosphonate groups being deprotonated (PO_3H^-) and the other being fully protonated (PO_3H_2).

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
P(1)	O(1)	1.503(2)
P(1)	O(2)	1.507(2)
P(1)	O(3)	1.564(2)
P(2)	O(4)	1.491(2)
P(2)	O(5)	1.556(2)
P(2)	O(6)	1.558(2)
P(1)	C(1)	1.841(2)
P(2)	C(1)	1.843(2)
C(1)	O(7)	1.455(3)
C(1)	C(2)	1.536(3)

Data sourced from Uchtman & Gloss (1972).[\[1\]](#)[\[2\]](#)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
O(1)	P(1)	O(2)	115.4(1)
O(1)	P(1)	O(3)	109.8(1)
O(2)	P(1)	O(3)	107.2(1)
O(4)	P(2)	O(5)	112.5(1)
O(4)	P(2)	O(6)	112.2(1)
O(5)	P(2)	O(6)	103.5(1)
P(1)	C(1)	P(2)	112.0(1)
P(1)	C(1)	O(7)	107.2(2)
P(2)	C(1)	O(7)	108.9(2)
P(1)	C(1)	C(2)	109.8(2)
P(2)	C(1)	C(2)	109.8(2)
O(7)	C(1)	C(2)	109.2(2)
Atom 1	Atom 2	Atom 3	Atom 4
P(1)	C(1)	C(2)	H(C2)1
P(2)	C(1)	C(2)	H(C2)1

Data sourced from Uchtman & Gloss (1972).[\[1\]](#)[\[2\]](#)

The conformation of the P-C-P backbone is staggered, which is a common feature in geminal bisphosphonates. This arrangement minimizes steric hindrance between the two phosphonate groups.

Intermolecular Interactions and Crystal Packing

The crystal structure of **(1-Hydroxyethyl)phosphonic acid** monohydrate is stabilized by an extensive network of hydrogen bonds. The phosphonic acid groups, the hydroxyl group, and

the water molecule all participate as both donors and acceptors of hydrogen bonds. This intricate network of interactions is crucial for the stability of the crystal lattice.

The water molecule plays a pivotal role in linking adjacent molecules of the phosphonic acid, forming a three-dimensional supramolecular architecture. The hydrogen bonding network is a key determinant of the physicochemical properties of the solid state, including its solubility and dissolution rate, which are critical parameters in drug formulation.

Experimental Protocols

The following is a summary of the experimental methodology employed by Uchtman and Gloss for the crystal structure determination of **(1-Hydroxyethyl)phosphonic acid** monohydrate.^[1]^[2]

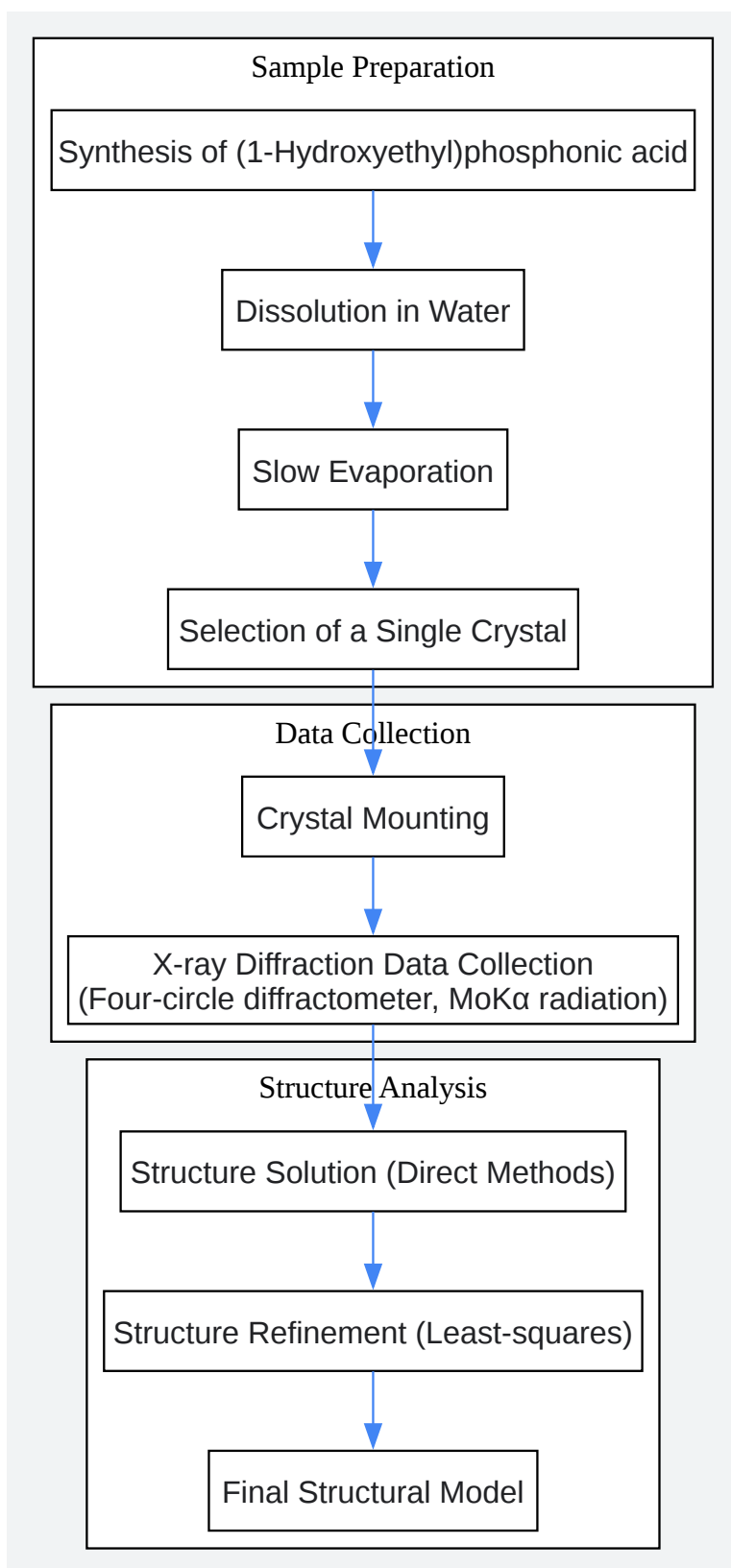
5.1. Crystal Growth Crystals suitable for X-ray diffraction were obtained by slow evaporation of an aqueous solution of **(1-Hydroxyethyl)phosphonic acid**.

5.2. Data Collection A single crystal was mounted and data were collected on a four-circle automated diffractometer. The radiation used was Molybdenum K α (MoK α) with a wavelength of 0.7107 Å. A total of 1634 independent reflections were measured.

5.3. Structure Solution and Refinement The structure was solved using direct methods and refined by full-matrix least-squares techniques. The final R-factor, which is a measure of the agreement between the calculated and observed structure factors, was 0.035 for the 1634 observed reflections.

Visualizations

To facilitate a deeper understanding of the structural aspects of **(1-Hydroxyethyl)phosphonic acid** monohydrate, the following diagrams have been generated using the Graphviz (DOT language).



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Caption: Experimental workflow for the crystal structure analysis.

Caption: Molecular structure and key hydrogen bonding interactions.

Conclusion

This technical guide has provided a detailed summary of the crystal structure analysis of **(1-Hydroxyethyl)phosphonic acid** monohydrate, based on the foundational work of Uchtman and Gloss. The provided quantitative data in tabular format, along with the outlined experimental protocols and visualizations of the molecular structure and experimental workflow, offer a comprehensive resource for professionals in the fields of chemical and pharmaceutical sciences. The intricate details of the crystal packing and hydrogen bonding network are critical for understanding the solid-state properties of this important bisphosphonate, which in turn influences its behavior as an active pharmaceutical ingredient.

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References

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